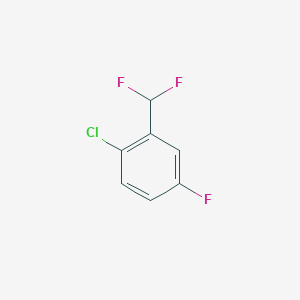
1-Chloro-2-(difluoromethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(difluoromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethyl, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(difluoromethyl)-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the chlorination of 2-(difluoromethyl)-4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes that include halogen exchange reactions and catalytic processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, and biaryl compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-(difluoromethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(difluoromethyl)-4-fluorobenzene exerts its effects depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that facilitate further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Known for its use as an anesthetic agent.
2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane: Used in various industrial applications.
Uniqueness
1-Chloro-2-(difluoromethyl)-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of chlorine, difluoromethyl, and fluorine groups makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClF3 |
|---|---|
Peso molecular |
180.55 g/mol |
Nombre IUPAC |
1-chloro-2-(difluoromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H |
Clave InChI |
MQUKWEUNWJJICO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)
![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)


